4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene
Overview
Description
4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene is an organic compound with the molecular formula C10H12BrFO2. It is a derivative of benzene, substituted with bromine, fluorine, and a methoxyethoxy group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1-fluoro-2-nitrobenzene and 2-methoxyethanol.
Reaction Conditions: The nitro group is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid. The resulting amine is then alkylated with 2-methoxyethanol under basic conditions to introduce the methoxyethoxy group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the substituent introduced, products can include various substituted benzenes.
Oxidation Products: Quinones or carboxylic acids.
Reduction Products: Amines or alcohols.
Scientific Research Applications
4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating effect of the methoxyethoxy group. These substituents modulate the compound’s reactivity towards nucleophiles and electrophiles, enabling selective transformations.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoroanisole: Similar structure but lacks the methoxyethoxy group.
4-Bromo-1-fluoro-2-methoxybenzene: Similar structure but lacks the ethoxy group.
4-Bromo-1-fluoro-2-ethoxybenzene: Similar structure but lacks the methoxy group.
Uniqueness
4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene is unique due to the presence of both bromine and fluorine atoms, along with the methoxyethoxy group. This combination of substituents provides a distinct electronic environment, making it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
IUPAC Name |
4-bromo-1-fluoro-2-(2-methoxyethoxymethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO2/c1-13-4-5-14-7-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDWCKDKEQOOQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=C(C=CC(=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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